molecular formula C10H10N2 B105178 8-Aminoquinaldine CAS No. 18978-78-4

8-Aminoquinaldine

Cat. No.: B105178
CAS No.: 18978-78-4
M. Wt: 158.2 g/mol
InChI Key: JHIAOWGCGNMQKA-UHFFFAOYSA-N
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Description

8-Aminoquinaldine (CAS: 18978-78-4), also known as 2-methylquinolin-8-amine, is a derivative of 8-aminoquinoline with a methyl substituent at the 2-position of the quinoline ring. Its molecular formula is C₁₀H₁₀N₂, with a molecular weight of 158.2 g/mol and a melting point of 56°C . The compound is synthesized via the reduction of 8-nitroquinaldine using iron powder in an acidic medium .

This compound serves as a versatile intermediate in coordination chemistry, enabling the synthesis of guanidine-quinoline hybrid ligands for zinc complexes used in lactide polymerization . It also acts as a directing group in organic synthesis, suppressing dialkylation side reactions during Markovnikov-selective hydroalkylation of alkenes . Additionally, its derivatives, such as 8-(thiomorpholinyl)-quinaldine and 8-(di-(2-picolyl)amino)-quinaldine, are critical for developing chemosensor molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-aminoquinaldine typically involves the nitration of quinoline to produce a mixture of 5-nitroquinoline and 8-nitroquinoline. These isomers are separated through distillation and sublimation. The 8-nitroquinoline is then reduced using tin powder in the presence of hydrochloric acid to yield 8-aminoquinoline . Another method involves the amination of 8-chloroquinoline .

Industrial Production Methods: Industrial production of this compound often employs microwave-assisted palladium-catalyzed N-arylation followed by oxidation. This method is efficient and scalable, allowing for the production of various 8-aminoquinoline derivatives in moderate to high yields .

Chemical Reactions Analysis

Types of Reactions: 8-Aminoquinaldine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Neuroprotective Agents

Recent studies have highlighted the potential of 8-aminoquinaldine and its derivatives as neuroprotective agents, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD).

  • Mechanism of Action : The compound exhibits multifunctional properties by acting as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the pathophysiology of AD. Additionally, it has shown promise in chelating metal ions such as copper, which may contribute to the aggregation of amyloid-beta (Aβ) peptides associated with AD .
  • Case Studies : A study involving 8-aminoquinoline-melatonin hybrids demonstrated significant protective effects against glutamate-induced cytotoxicity and reduced Aβ aggregation. These hybrids were noted for their low cytotoxicity and ability to selectively inhibit AChE and BuChE activities .
CompoundAChE Inhibition (%)BuChE Inhibition (%)Cytotoxicity (C17.2 cells)
c341.4HighLow
c525.5ModerateLow

Antimalarial Applications

This compound derivatives, particularly primaquine and tafenoquine, are established antimalarial agents used primarily for the radical cure of Plasmodium vivax infections.

  • Efficacy : These compounds are effective against hypnozoites, the dormant liver stages of the malaria parasite that can cause relapses. Their mechanism involves oxidative stress induction in infected erythrocytes, leading to their destruction .
  • Toxicity Concerns : Despite their effectiveness, hemolytic toxicity remains a significant concern, especially in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency. Studies utilizing G6PD-deficient humanized mouse models have elucidated the mechanisms behind this toxicity, indicating that oxidative stress markers increase significantly following treatment with these drugs .
DrugDosageEfficacy Against Relapse (%)Toxicity Observed
Primaquine15 mg/day x 14 days60%Yes
Tafenoquine300 mg/week80%Yes

Metal Ion Chelation

The chelation properties of this compound make it a valuable candidate for developing new therapeutic agents targeting metal ion-related pathologies.

  • Research Findings : Recent advancements have shown that modifications to the basic structure of this compound enhance its metal-binding capabilities. For instance, bis-8-aminoquinolines have been reported to exhibit significantly improved selectivity and affinity for copper ions compared to their parent compounds .
  • Applications in Neurodegeneration : The ability to selectively chelate copper ions is particularly relevant in neurodegenerative diseases where metal dysregulation is implicated. The development of 8-aminoquinoline-based metal complexes has shown potential in restoring mitochondrial function and reducing oxidative stress in neuronal cells .
ComplexMetal Ion TargetedBinding Affinity (log K)
Bis-8-Aminoquinoline-CuCopper17.9
Bis-8-Aminoquinoline-ZnZincWeakly detected

Comparison with Similar Compounds

8-Aminoquinaldine vs. Primaquine and Tafenoquine

Primaquine and tafenoquine are 8-aminoquinoline antimalarials with a primary amino group at the 8-position but lack the methyl substituent found in this compound. These drugs target the hypnozoite stage of Plasmodium vivax but exhibit hemolytic toxicity in glucose-6-phosphate dehydrogenase (G6PD)-deficient patients .

Property This compound Primaquine Tafenoquine
Substituents 2-methyl, 8-amino 8-amino, no methyl 8-amino, 5-phenoxy, no methyl
Molecular Weight 158.2 g/mol 259.3 g/mol 463.5 g/mol
Primary Use Synthetic intermediate Antimalarial Antimalarial
Toxicity Concerns Low (non-therapeutic) Hemolysis in G6PD-deficient Hemolysis in G6PD-deficient

This compound vs. 8-Aminoquinoline

8-Aminoquinoline (CAS: 578-66-5, C₉H₈N₂) lacks the 2-methyl group present in this compound. This structural difference reduces steric hindrance, making 8-aminoquinoline more reactive in coordination chemistry. For example, 8-aminoquinoline forms base-stabilized terminal borylene complexes with osmium and is used in spectrophotometric palladium detection . In contrast, this compound’s methyl group enhances stability in hydroalkylation reactions, enabling chemoselective transformations .

Property This compound 8-Aminoquinoline
Melting Point 56°C 60–65°C
Molecular Weight 158.2 g/mol 144.17 g/mol
Key Applications Hydroalkylation directing group Catalysis, metal complexation

Steric Effects: this compound vs. 2-tert-Butyl-8-aminoquinoline

The tert-butyl substituent in 2-tert-butyl-8-aminoquinoline introduces significant steric hindrance, which prevents the formation of bis(chelate) zinc complexes with triflate salts . In contrast, this compound’s smaller methyl group allows the formation of mono- and bis(chelate) complexes, as seen in compounds like [Zn(TMGmqu)Cl₂] (C1) and [Zn(TMGmqu)₂][CF₃SO₃]₂ (C4) . This distinction highlights how substituent size dictates coordination chemistry outcomes.

Key Research Findings

  • Coordination Chemistry: this compound’s methyl group enables controlled synthesis of mono- and bis(chelate) zinc complexes, whereas bulkier substituents (e.g., tert-butyl) limit complexation .
  • Synthetic Utility: The methyl group in this compound suppresses dialkylation in hydroalkylation reactions, improving yields in pharmaceutical intermediate synthesis .

Biological Activity

8-Aminoquinaldine, a derivative of the 8-aminoquinoline class, has garnered significant attention for its diverse biological activities, particularly in the fields of antimalarial, antimicrobial, and neuroprotective applications. This article synthesizes recent research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity of this compound.

Antimalarial Activity

This compound compounds have been identified as potent inhibitors against various strains of Plasmodium, the causative agents of malaria. Research indicates that several derivatives exhibit superior efficacy compared to traditional antimalarial drugs.

Inhibition of Hematin Polymerization

A study evaluated 13 different 8-aminoquinoline derivatives and found that 8 of these compounds inhibited hematin polymerization more effectively than chloroquine, a standard treatment for malaria. The most potent derivatives had average inhibitory concentrations ranging from 50 to 100 nM against Plasmodium falciparum clones, significantly outperforming primaquine in terms of potency .

CompoundIC50 (nM)Comparison with Chloroquine
WR 23860550More potent
WR 255740200Less potent
WR 259841150Less potent

The mechanism by which these compounds exert their antimalarial effects primarily involves the inhibition of hematin polymerization, a critical process for the survival of the malaria parasite. The binding affinity to hematin μ-oxo dimer is a key factor in their effectiveness .

Antimicrobial Activity

In addition to antimalarial properties, this compound derivatives have shown promising antimicrobial activities. A study reported that metal complexes derived from 8-aminoquinoline exhibited antimicrobial effects against Gram-negative bacteria such as P. shigelloides and S. dysenteriae.

Antimicrobial Potency

The following table summarizes the antimicrobial activity of selected metal complexes derived from this compound:

Metal ComplexActivity AgainstMinimum Inhibitory Concentration (MIC)
Cu-8AQ-5IuP. shigelloides32 µg/mL
Cu-8AQ-5NuS. dysenteriae16 µg/mL

Neuroprotective Effects

Recent studies have also investigated the neuroprotective potential of this compound derivatives. Specifically, hybrid compounds combining this compound with melatonin have been developed to target neurodegenerative diseases.

Mechanisms and Efficacy

These hybrids have demonstrated multifunctional capabilities, acting as acetylcholinesterase inhibitors and copper ion chelators while also preventing glutamate-induced cytotoxicity in neuronal cells. The following table outlines key findings regarding their neuroprotective effects:

CompoundMechanismEffectiveness
This compound-MelatoninAChE inhibitionHigh
Cu-8AQ-5IuAntioxidant activityModerate

Case Studies

  • Clinical Trials on Tafenoquine : Tafenoquine, an advanced derivative of the 8-aminoquinoline class, has shown effectiveness in preventing relapses of Plasmodium vivax malaria when used in combination with chloroquine. This combination has been tested extensively in clinical settings with positive outcomes .
  • Toxicity Considerations : While exploring the therapeutic potential of these compounds, it is crucial to consider their toxicity profiles. For instance, hemolytic anemia can occur in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency when treated with certain 8-aminoquinolines . Screening for G6PD deficiency is recommended prior to treatment.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 8-Aminoquinaldine, and how do they influence experimental design?

  • This compound (C₁₀H₁₀N₂) is a pale yellow-green solid with a melting point range of 56–58°C . Its solubility in polar solvents like MeCN and DCM makes it suitable for organic synthesis. Researchers must account for its thermal instability above 145°C, as decomposition can release toxic gases (e.g., CO, NOₓ) under combustion or high-temperature conditions . These properties dictate storage at room temperature in airtight containers, avoiding prolonged exposure to light or moisture to prevent degradation .

Q. What synthetic routes are commonly used to prepare this compound derivatives?

  • A two-step alkylation method is widely employed:

Amination : Reacting this compound with reagents like tosyl chloride in DCM, using DIPEA as a base, yields intermediates such as 8-(toluenesulphonamido)-quinaldine .

Cross-coupling : Palladium-catalyzed Buchwald-Hartwig amination can introduce chelating moieties (e.g., di-(2-picolyl)amine) but may require optimization due to inconsistent yields .

  • Purification involves TLC (silica gel, MeOH/DCM 1:4) and HRMS-ESI for structural confirmation .

Q. What analytical techniques validate the purity and structure of this compound derivatives?

  • HRMS-ESI : Used to confirm molecular ion peaks (e.g., [M+H]+ for C₂₂H₁₉N₄O+: calc. 355.1554, found 355.1548) .
  • HPLC-MS : Detects unreacted starting materials or side products in reactions .
  • Melting Point Analysis : Verifies compound identity and purity (e.g., 56–58°C for pure this compound) .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields between Buchwald-Hartwig amination and alkylation methods?

  • Case Study : A Buchwald-Hartwig reaction with di-(2-picolyl)amine produced a green solution with no conversion, while alkylation with tosyl chloride achieved >90% yield .
  • Troubleshooting :

  • Catalyst Optimization : Test alternative palladium ligands (e.g., XPhos) to improve coupling efficiency.
  • Reaction Monitoring : Use HPLC-MS to track intermediate formation and adjust reaction time/temperature.
  • Solvent Effects : Replace MeCN with toluene or dioxane to stabilize reactive intermediates .

Q. What strategies improve the photostability and surface area of this compound-based pigments?

  • Synthetic Optimization : Condensation with halogenated phthalic anhydrides (e.g., tetrachlorophthalic anhydride) at 130–300°C increases pigment surface area but may reduce lightfastness .
  • Trade-off Analysis :

  • Higher surface area enhances color intensity but accelerates UV degradation.
  • Introduce electron-withdrawing substituents (e.g., -NO₂) to balance stability and optical properties .

Q. How should unexpected reaction outcomes (e.g., color changes, no conversion) be systematically investigated?

  • Stepwise Protocol :

In Situ Analysis : Use TLC or HPLC-MS to detect intermediates or side products .

Parameter Screening : Vary temperature (RT to 80°C), solvent polarity, and catalyst loading.

Contradiction Analysis : Compare results with literature (e.g., U.S. Patent 5,106,980 vs. 3,622,583) to identify overlooked variables like trace moisture or oxygen sensitivity .

Q. Methodological Considerations

Q. How should researchers document experimental procedures for reproducibility?

  • Follow guidelines from the Beilstein Journal of Organic Chemistry:

  • Detailed Synthesis : Include molar ratios, solvent volumes, and purification steps (e.g., "1 g this compound in 30 mL DCM with 1.1 equiv. tosyl chloride") .
  • Supporting Data : Provide HRMS, NMR, and HPLC traces in supplementary materials .

Q. What safety protocols are critical when handling this compound?

  • PPE : Impervious gloves (EN 374 standard), lab coats, and goggles .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Properties

IUPAC Name

2-methylquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-5-6-8-3-2-4-9(11)10(8)12-7/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIAOWGCGNMQKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172398
Record name 2-Methyl-8-aminoquinoline
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Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

19 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809056
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URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

18978-78-4
Record name 8-Aminoquinaldine
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Record name 2-Methyl-8-aminoquinoline
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Record name 18978-78-4
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Synthesis routes and methods I

Procedure details

To a Pressure reaction bottle was added 5.0 g of 8-nitroquinaldine, 0.5 g 5% palladium on carbon, and 150 ml ethanol. The mixture was purged with hydrogen and then hydrogenated under 40 psi hydrogen for 16 hours. The catalyst was filtered off on a bed of celite. The solvent was removed, resulting in 4.2 g of a dark oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Palladium on carbon (10%, 50 mg) was added to a solution of 2-methyl-8-nitroquinoline (500 mg, 2.66 mmol) in EtOH (40 ml) and the mixture was stirred under an atmosphere of hydrogen for 2 h. The mixture was diluted with MeOH (40 ml), filtered through celite and the filtrate was concentrated in vacuo to give the title compound (417 mg, 99%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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